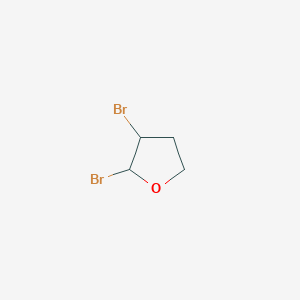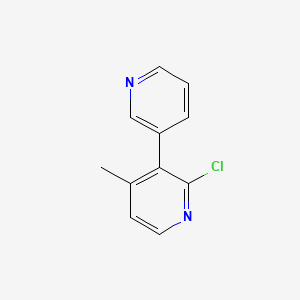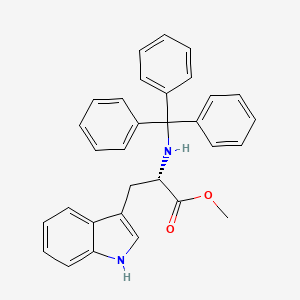
Trt-Trp-Ome
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trt-Trp-Ome, also known as Trityl-Tryptophan-Methyl Ester, is a compound used in peptide synthesis. It is a derivative of tryptophan, an essential amino acid, and is often utilized in the field of organic chemistry and biochemistry. The trityl group (Trt) serves as a protecting group for the amino acid, preventing unwanted reactions during synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trt-Trp-Ome typically involves the protection of the tryptophan amino group with a trityl group. This is achieved through a reaction with trityl chloride in the presence of a base such as pyridine. The carboxyl group of tryptophan is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up for mass production. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Trt-Trp-Ome undergoes several types of chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized under specific conditions.
Reduction: The trityl group can be removed through reduction reactions.
Substitution: The trityl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like trifluoroacetic acid (TFA) for deprotection.
Major Products
The major products formed from these reactions include deprotected tryptophan derivatives, oxidized tryptophan compounds, and substituted tryptophan esters.
Applications De Recherche Scientifique
Trt-Trp-Ome is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: In the synthesis of therapeutic peptides and as a model compound in drug development.
Industry: In the production of peptide-based materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of Trt-Trp-Ome involves its role as a protected amino acid in peptide synthesis. The trityl group protects the amino group of tryptophan, allowing for selective reactions at other functional groups. This protection is crucial for the stepwise assembly of peptides, preventing side reactions and ensuring the correct sequence of amino acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Trp-Ome: Boc (tert-butyloxycarbonyl) is another protecting group used in peptide synthesis.
Fmoc-Trp-Ome: Fmoc (fluorenylmethyloxycarbonyl) is a widely used protecting group in solid-phase peptide synthesis.
Cbz-Trp-Ome: Cbz (carbobenzyloxy) is another protecting group used for amino acids.
Uniqueness
Trt-Trp-Ome is unique due to the trityl group’s stability and ease of removal under mild conditions. This makes it particularly useful in complex peptide synthesis where selective deprotection is required.
Propriétés
Formule moléculaire |
C31H28N2O2 |
|---|---|
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
methyl (2S)-3-(1H-indol-3-yl)-2-(tritylamino)propanoate |
InChI |
InChI=1S/C31H28N2O2/c1-35-30(34)29(21-23-22-32-28-20-12-11-19-27(23)28)33-31(24-13-5-2-6-14-24,25-15-7-3-8-16-25)26-17-9-4-10-18-26/h2-20,22,29,32-33H,21H2,1H3/t29-/m0/s1 |
Clé InChI |
FBYNWMMHJHLLIB-LJAQVGFWSA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



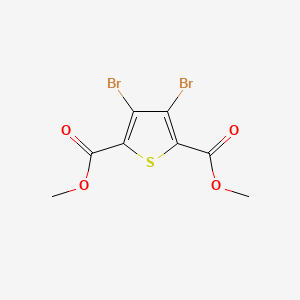

![2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride](/img/structure/B13142157.png)

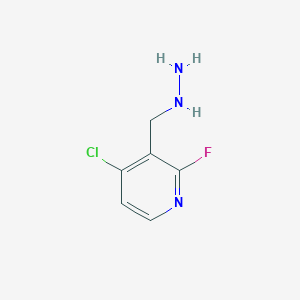
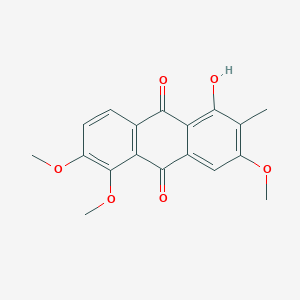

![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)
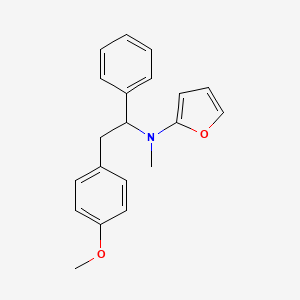
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)

